Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate

Description

Systematic Nomenclature and Structural Identification

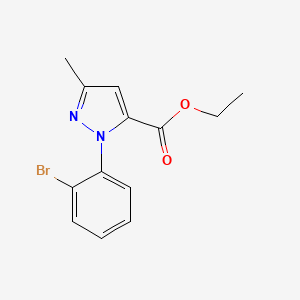

This compound belongs to the extensive family of pyrazole derivatives characterized by their five-membered heterocyclic ring system containing three carbon atoms and two adjacent nitrogen atoms. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, precisely describing the substitution pattern on the pyrazole ring system. The compound's complete structural designation indicates the presence of a 2-bromophenyl substituent attached to the nitrogen atom at position 2 of the pyrazole ring, a methyl group at position 5, and an ethyl carboxylate group at position 3.

The molecular structure exhibits a planar pyrazole core with characteristic carbon-nitrogen distances of approximately 1.33 Angstroms, consistent with established crystallographic data for similar pyrazole compounds. The brominated phenyl ring introduces significant electronic effects through halogen substitution, while the ethyl carboxylate functionality provides both synthetic versatility and potential for further chemical transformations. The compound's molecular formula C₁₃H₁₃BrN₂O₂ reflects its moderate molecular complexity, with a molecular weight of 309.16 grams per mole that positions it within the typical range for pharmaceutical intermediates and research compounds.

Chemical database entries confirm the compound's unique Chemical Abstracts Service registry number as 1448684-44-3, ensuring unambiguous identification across scientific literature and commercial sources. The compound's structural representation through Simplified Molecular Input Line Entry System notation reads as CCOC(=O)c1cc(nn1c2ccccc2Br)C, providing a standardized method for digital representation and database searches. This systematic approach to nomenclature and identification facilitates precise communication within the scientific community and enables accurate tracking of research applications.

Historical Context in Pyrazole Derivative Research

The development of this compound represents a continuation of pyrazole chemistry that began in the late nineteenth century with pioneering work by German chemists. Ludwig Knorr first coined the term "pyrazole" in 1883 and established fundamental synthetic methodologies for these heterocyclic compounds. The historical significance of pyrazole chemistry was further enhanced by Hans von Pechmann's classical synthesis method developed in 1898, which utilized acetylene and diazomethane to produce pyrazole compounds.

The evolution of pyrazole derivative research gained momentum following the discovery of the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959. This landmark discovery established pyrazoles as naturally occurring compounds with potential biological significance, spurring extensive research into synthetic analogs and derivatives. The subsequent decades witnessed remarkable growth in pyrazole chemistry, with researchers developing sophisticated synthetic strategies for creating substituted pyrazole compounds with diverse functional groups and substitution patterns.

This compound exemplifies the modern approach to pyrazole synthesis, incorporating multiple functional elements that reflect contemporary medicinal chemistry requirements. The brominated phenyl substituent represents advances in halogenated aromatic chemistry, while the carboxylate ester functionality demonstrates the integration of classical organic synthesis with modern pharmaceutical development needs. Historical analysis reveals that compounds bearing similar structural features have contributed significantly to the development of anti-inflammatory agents, with pyrazole derivatives serving as scaffolds for selective cyclooxygenase-2 inhibitors and other therapeutic applications.

The compound's position within the broader context of pyrazole research reflects the field's evolution from basic heterocyclic chemistry toward targeted pharmaceutical applications. Research literature documents extensive biological activities associated with pyrazole derivatives, including antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, and anti-cancer properties. The systematic development of compounds like this compound demonstrates the continued relevance of classical pyrazole chemistry in addressing contemporary research challenges.

Contemporary research applications for related pyrazole compounds encompass diverse therapeutic areas, with notable success in developing drugs such as celecoxib for inflammatory conditions and various agricultural applications including fungicides, insecticides, and herbicides. The structural complexity and synthetic accessibility of this compound position it as a valuable intermediate for further synthetic elaboration and potential pharmaceutical development.

Properties

IUPAC Name |

ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-7-5-4-6-10(11)14/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOLNMZEQWZTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate typically involves:

- Formation of the pyrazole ring via condensation of β-dicarbonyl compounds or their derivatives with hydrazines.

- Introduction of the 2-bromophenyl substituent on the pyrazole ring.

- Esterification to yield the ethyl carboxylate group at the 3-position of the pyrazole.

Two main approaches dominate the preparation:

Preparation via Condensation of Diethyl Butynedioate and Methylhydrazine

A notable method involves the condensation of diethyl butynedioate with methylhydrazine to form a pyrazole intermediate, followed by bromination to introduce the 2-bromophenyl group.

Stepwise Procedure (Adapted from CN Patent CN112079781A):

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl butynedioate, 40% methylhydrazine aqueous solution, diethyl ether, cooling to -10°C, then heating to 100°C | Formation of pyrazole core with ethyl ester functionality |

| 2 | Bromination of the pyrazole ring | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, tribromooxyphosphorus, acetonitrile, reflux | Introduction of bromine at the 2-position of the phenyl ring |

| 3 | Isolation and purification | Cooling, filtration, extraction with ethyl acetate, drying | Obtaining this compound |

This method provides a controlled bromination step on the pyrazole intermediate, ensuring regioselectivity and good yields of the desired ester derivative.

Preparation via Enolate Alkylation of 2,4-Diketocarboxylic Acid Esters

Another approach involves the reaction of the enolate form of 2,4-diketocarboxylic acid esters with N-alkylhydrazinium salts or alkylating agents to form the pyrazole ring with alkyl substitution.

This method is well-documented for preparing 1-alkylpyrazole-5-carboxylic acid esters but may require careful control to avoid isomeric mixtures and improve selectivity.

Regioselective Synthesis Using Trichloromethyl Enones

A more recent methodology involves using trichloromethyl enones as starting materials reacting with arylhydrazines to yield regioselectively substituted pyrazoles.

Although this method is demonstrated for phenyl-substituted pyrazoles, it provides insights into controlling regioselectivity and could be adapted for 2-bromophenyl substitution.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of diethyl butynedioate and methylhydrazine + bromination | Diethyl butynedioate, methylhydrazine, tribromooxyphosphorus | Condensation + Electrophilic bromination | Good regioselectivity, stepwise control | Requires handling of brominating agents |

| Enolate alkylation of 2,4-diketocarboxylic acid esters | 2,4-diketocarboxylic acid esters, N-alkylhydrazines, alkyl halides | Cyclization + Alkylation | Established method, scalable | Isomer mixtures, complex purification |

| Trichloromethyl enones with arylhydrazines | Trichloromethyl enones, arylhydrazine hydrochlorides | Cyclization + methanolysis | Regioselective, one-pot | Primarily demonstrated for phenyl, not bromophenyl |

Research Findings and Analytical Notes

Isomer Formation : Alkylation methods often produce isomeric mixtures (1,3- vs. 1,5-substitution) that complicate purification. Careful choice of reagents and conditions can minimize this.

Bromination Specificity : Using tribromooxyphosphorus allows selective bromination on the aromatic ring of pyrazole intermediates without affecting the ester group.

Solvent Effects : Methanol is a preferred solvent for methanolysis of trichloromethyl groups, facilitating conversion to carboxylates.

Purification : Chromatographic techniques are generally required to isolate pure this compound, especially when isomeric or side products form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted pyrazole derivatives with various functional groups.

Oxidation and Reduction: Products include oxides or reduced forms of the original compound.

Coupling Reactions: Products include biaryl compounds with extended aromatic systems.

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the development of more complex molecules. Some notable applications include:

- Reagent in Organic Synthesis : The compound can be utilized as a reagent for synthesizing other pyrazole derivatives through reactions such as nucleophilic substitutions and cyclization processes.

- Intermediate in Drug Development : It acts as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Numerous studies have highlighted the biological activities associated with this compound. Its potential therapeutic effects are being investigated across several domains:

- Antimicrobial Properties : Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, a study found that certain derivatives showed better efficacy than standard antibiotics like ciprofloxacin against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory and Anticancer Activities : The compound has been studied for its anti-inflammatory effects and potential anticancer properties. It may inhibit key enzymes or pathways involved in inflammation and cancer progression, making it a candidate for drug development targeting these conditions.

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound derivatives against common pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) lower than that of established antibiotics, suggesting their potential as effective antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring can significantly influence its pharmacological properties:

| Substituent | Biological Activity | Comments |

|---|---|---|

| Bromine | Enhances antimicrobial activity | Increased electron-withdrawing effect |

| Methyl | Modulates lipophilicity | Improves membrane permeability |

| Carboxylate | Essential for receptor binding | Critical for interaction with biological targets |

Industrial Applications

Beyond laboratory research, this compound has potential applications in industry:

- Agrochemicals : The compound can be explored for use in developing herbicides or pesticides due to its biological activity against plant pathogens.

- Material Science : Its unique chemical properties may be leveraged in the synthesis of novel materials or coatings with specific functional characteristics.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to inhibition or activation of biological processes. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs: Pyrazole Derivatives

Substituent Position Effects

The bromophenyl substituent’s position critically distinguishes Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate from its isomers:

- Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate (HC-4114) : Para-substitution allows linear π-stacking in crystal lattices, improving crystallinity (purity: 98%) .

Key Differences :

- Steric Effects : Ortho-substitution in the target compound hinders rotational freedom, affecting conformational stability.

- Electronic Effects : The ortho-bromine’s inductive effect may deactivate the pyrazole ring toward electrophilic substitution compared to para-substituted derivatives.

Comparison with Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares a brominated aromatic system but differs in core structure. The thiazolo-pyrimidine scaffold introduces:

- Increased Ring Strain: Bicyclic systems may reduce thermal stability compared to monocyclic pyrazoles.

- Halogen Bonding : The para-bromophenyl group in this compound facilitates π-halogen interactions in crystal packing, whereas the ortho-substituted pyrazole derivative may exhibit weaker intermolecular forces due to steric crowding .

Comparison with Benzimidazole Derivatives

Benzimidazole analogs (e.g., –5) feature larger bicyclic cores and substituents like pyrrolidinylpropyl groups. Key distinctions include:

- Molecular Weight : Benzimidazole derivatives (e.g., ~450–500 g/mol) are heavier than the pyrazole compound (~323 g/mol), impacting bioavailability.

- Pharmacological Relevance : Benzimidazoles are established in drug design (e.g., antiparasitic agents), while pyrazole derivatives are often explored for anti-inflammatory or kinase inhibitory activity .

Comparison with Brominated Ethyl Carboxylates

Ethyl 2-bromothiazole-5-carboxylate () and similar compounds highlight heterocycle-specific properties:

- Electron-Withdrawing Effects : Thiazole’s sulfur atom enhances electron withdrawal compared to pyrazole’s nitrogen, altering acidity (e.g., lower pKa for thiazole derivatives).

- Reactivity : Bromine at the thiazole’s 2-position may undergo nucleophilic substitution more readily than in sterically hindered pyrazole analogs.

Data Table: Comparative Analysis of Key Compounds

| Compound Name (CAS) | Core Structure | Bromine Position | Purity (%) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| This compound (1448684-44-3) | Pyrazole | Ortho | 96 | 323.16 | High steric hindrance, moderate reactivity |

| Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate (385831-39-0) | Pyrazole | Para | 98 | 323.16 | Enhanced crystallinity, linear stacking |

| Ethyl 5-(4-bromophenyl)thiazolo[3,2-a]pyrimidine-6-carboxylate (M1581) | Thiazolo-pyrimidine | Para | N/A | 435.29 | Strong halogen bonding, bicyclic strain |

| Ethyl 2-bromothiazole-5-carboxylate (N/A) | Thiazole | 2-position | N/A | 250.11 | High electrophilic reactivity |

Biological Activity

Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure:

this compound features a bromophenyl group attached to a pyrazole ring, esterified with an ethyl group. The presence of the bromine atom is significant, as it enhances the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological pathways, including kinases and cyclooxygenases (COX), which are pivotal in inflammation and cancer progression.

- Receptor Interaction: The bromophenyl moiety can engage in halogen bonding with receptors, potentially enhancing binding affinity and specificity .

- Cellular Processes: The pyrazole ring facilitates hydrogen bonding and π-π interactions, contributing to its effectiveness in modulating cellular responses.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

- In Vitro Studies: In studies involving breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), compounds similar to Ethyl 2-(2-bromophenyl)-5-methylpyrazole demonstrated significant cytotoxic effects. The presence of bromine was linked to enhanced activity against these cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | X.X | Inhibition of EGFR |

| Doxorubicin + Brominated Pyrazoles | MCF-7 | Y.Y | Synergistic effect |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Mechanism: It has shown effectiveness against various bacterial strains, possibly through inhibition of bacterial enzymes or disruption of cell membrane integrity .

| Activity Type | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | E. coli | Z.Z µg/mL |

| Antifungal | C. albicans | W.W µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the pyrazole ring:

- Bromine Substitution: The presence of a bromine atom significantly enhances the biological activity compared to other halogenated derivatives. For instance, compounds with chlorine or fluorine showed reduced efficacy .

| Substituent | Activity Level |

|---|---|

| Bromine | High |

| Chlorine | Moderate |

| Fluorine | Low |

Case Studies

-

Combination Therapy with Doxorubicin:

A study explored the synergistic effects of this compound when combined with doxorubicin in treating Claudin-low breast cancer cells. Results indicated a significant increase in cytotoxicity compared to doxorubicin alone, suggesting potential for combination therapies in resistant cancer types . -

Antimicrobial Efficacy:

In another study, the compound was tested against multi-drug resistant bacterial strains, demonstrating notable antibacterial activity. This positions it as a candidate for further development into antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate?

A common approach involves cyclocondensation of β-keto esters with hydrazine derivatives. For brominated pyrazole analogs, a regioselective strategy is critical:

- React 2-bromophenyl-substituted hydrazine with ethyl acetoacetate or a similar β-keto ester under acidic conditions.

- Optimize reaction time and temperature (e.g., 80–100°C in ethanol with catalytic HCl) to favor the 5-methylpyrazole regioisomer .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or LC-MS.

Q. How is the compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., bromophenyl protons at δ ~7.3–7.8 ppm, pyrazole methyl at δ ~2.4 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and packing interactions. Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin correction if applicable) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H] at m/z 323.03 for CHBrNO) .

Q. What safety protocols are advised given limited toxicological data?

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to unknown bioaccumulation potential .

- Waste Disposal : Treat as halogenated waste; incinerate via licensed facilities to prevent environmental release .

- Data Gap Mitigation : Conduct preliminary ecotoxicity assays (e.g., Daphnia magna acute toxicity) to inform risk assessments .

Advanced Research Questions

Q. How can conformational analysis of the pyrazole ring be performed?

Apply Cremer-Pople puckering parameters to quantify ring non-planarity:

- Calculate puckering amplitude () and phase angles () from crystallographic coordinates .

- Compare with analogs (e.g., dichlorophenyl derivatives) to assess steric/electronic effects of bromine on ring distortion .

- Use DFT calculations (B3LYP/6-311+G(d,p)) to model energy minima and pseudorotation pathways .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Case Example : If NMR suggests axial chirality but X-ray shows planar geometry, consider dynamic effects (e.g., rapid interconversion in solution).

- Method : Variable-temperature NMR to detect coalescence points or use NOESY for spatial proximity validation .

- Cross-Validation : Overlay computational (DFT) and experimental bond angles; discrepancies >2° warrant re-refinement of crystallographic data .

Q. How does the 2-bromophenyl substituent influence agrochemical activity?

- Structure-Activity Relationship (SAR) : Compare with 4-fluorophenyl or dichlorophenyl analogs (e.g., from Bayer AG patents) .

- Bioassay Design : Test fungicidal/insecticidal activity in vitro (e.g., Myzus persicae mortality assays) and correlate substituent electronegativity/logP .

- Metabolite Tracking : Use -labeled bromine to study degradation pathways in soil microcosms .

Q. What crystallographic challenges arise during refinement?

- Twinned Data : Use SHELXD for initial phasing and SHELXL’s TWIN/BASF commands for scaling .

- Disorder Modeling : For flexible ethyl ester groups, apply PART instructions with restrained isotropic displacement parameters .

- Validation : Check R (<5%) and Flack parameter to ensure enantiopurity .

Methodological Notes

- Synthesis Optimization : Replace traditional reflux with microwave-assisted synthesis (e.g., 150 W, 15 min) to improve yield .

- Crystallography Workflow : Collect high-resolution data (d ~0.8 Å) at synchrotron facilities for accurate electron density mapping .

- Data Reproducibility : Archive raw NMR (FID files) and crystallographic (CIF) data in public repositories (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.